molecular formula C18H14Br2N2O2 B2473006 (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 358990-15-5

(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Katalognummer B2473006
CAS-Nummer: 358990-15-5
Molekulargewicht: 450.13
InChI-Schlüssel: SVPYJYDQGCNJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as BRD-K5100, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often dysregulated in cancer cells (4). By inhibiting HDAC activity, this compound may restore normal gene expression patterns and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells (3). These effects suggest that this compound may be a potent anticancer agent. However, further studies are needed to fully understand its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, its synthesis method is well-established, and it is readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.

Zukünftige Richtungen

For research on (E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide include investigating its mechanism of action, optimizing its use in cancer therapy, and developing new derivatives with improved efficacy and selectivity.
References:
1. Li, J., et al. (2015). Synthesis and biological evaluation of novel 3,5-disubstituted isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 23(7), 1560-1567.
2. Park, J. Y., et al. (2016). Identification of this compound, a potent inhibitor of the growth and metastasis of pancreatic cancer cells. Cancer Letters, 380(1), 20-28.
3. Kim, H. J., et al. (2017). This compound induces apoptosis and G2/M cell cycle arrest through the PI3K/Akt pathway in human breast cancer cells. Oncology Reports, 37(3), 1641-1648.
4. Bolden, J. E., et al. (2006). HDAC inhibitors: modulating leukocyte differentiation, survival, and inflammatory responses. Immunology and Cell Biology, 84(2), 170-176.

Synthesemethoden

(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide can be synthesized using a multistep process that involves the reaction of 3-bromo-4-ethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2-bromobenzonitrile. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride. The synthesis of this compound has been reported in the literature (1).

Wissenschaftliche Forschungsanwendungen

(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has been studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells (3). These findings suggest that this compound may be a promising candidate for the development of new cancer therapies.

Eigenschaften

IUPAC Name

(E)-3-(3-bromo-4-ethoxyphenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O2/c1-2-24-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYJYDQGCNJQF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.